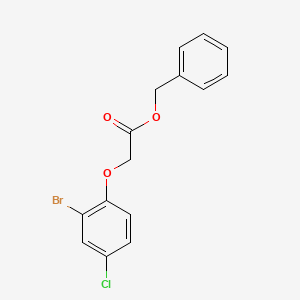
benzyl (2-bromo-4-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-bromo-4-chlorophenoxy)acetate, also known as BCBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BCBA belongs to the class of phenoxyacetate herbicides and is commonly used in agriculture. However, recent studies have shown that BCBA has several other properties that make it a promising candidate for various scientific applications.
Mécanisme D'action
The mechanism of action of benzyl (2-bromo-4-chlorophenoxy)acetate is not well understood. However, studies have shown that it may act as a non-competitive inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This property has led to its potential application as a pesticide.
Biochemical and Physiological Effects
benzyl (2-bromo-4-chlorophenoxy)acetate has been found to have several biochemical and physiological effects. Studies have shown that it can induce oxidative stress in cells, leading to DNA damage and cell death. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using benzyl (2-bromo-4-chlorophenoxy)acetate in lab experiments is its low cost and easy availability. It is also relatively stable and can be stored for long periods. However, its use is limited by its toxicity, which can pose a risk to researchers.
Orientations Futures
There are several future directions for the study of benzyl (2-bromo-4-chlorophenoxy)acetate. One area of interest is its potential application in the development of new drugs. Its ability to form stable complexes with metal ions makes it a promising candidate for the development of metal-based drugs. Another area of interest is its potential application in the development of new materials. Its ability to form stable complexes with metal ions could be used to develop new magnetic and catalytic materials. Finally, more research is needed to understand the mechanism of action of benzyl (2-bromo-4-chlorophenoxy)acetate and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of benzyl (2-bromo-4-chlorophenoxy)acetate involves the reaction between 2-bromo-4-chlorophenol and benzyl chloroacetate in the presence of a base catalyst. The reaction yields benzyl (2-bromo-4-chlorophenoxy)acetate as a white crystalline solid with a melting point of 70-72°C.
Applications De Recherche Scientifique
Benzyl (2-bromo-4-chlorophenoxy)acetate has been extensively studied for its potential applications in various scientific fields. One of the major areas of interest is its use as a ligand in metal coordination chemistry. benzyl (2-bromo-4-chlorophenoxy)acetate has been found to form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, sensing, and magnetic materials.
Propriétés
IUPAC Name |
benzyl 2-(2-bromo-4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c16-13-8-12(17)6-7-14(13)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTRGYMOADYLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-bromo-4-chlorophenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5205928.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)